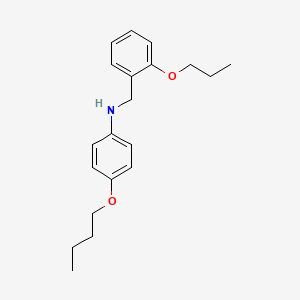

4-Butoxy-N-(2-propoxybenzyl)aniline

Description

Significance of the Aniline (B41778) Scaffold in Medicinal Chemistry Research

The aniline scaffold is a prevalent structural motif in numerous drug candidates and approved pharmaceuticals. cresset-group.combiopartner.co.uk Its presence is valued for its ability to engage with biological targets and modulate physiological processes. cresset-group.combiopartner.co.uk Medicinal chemists frequently utilize the aniline core as a foundational structure to build upon, modifying it to fine-tune a compound's pharmacological profile. cresset-group.combiopartner.co.uk

However, the inclusion of the aniline moiety is not without its challenges. A primary concern is its susceptibility to metabolic breakdown in the liver, which can sometimes lead to the formation of toxic metabolites. umich.edunih.gov For instance, the well-known analgesic acetaminophen (B1664979) contains an aniline substructure, and its overdose can cause liver damage due to the production of reactive metabolites. umich.edu Consequently, a significant area of research focuses on creating safer alternatives or modifying the aniline structure to mitigate these potential adverse effects. cresset-group.combiopartner.co.ukumich.edu Strategies to enhance metabolic stability and reduce toxicity are central to the development of new drug therapies based on the aniline framework. cresset-group.combiopartner.co.uk

Overview of N-Substituted Aniline Derivatives in Chemical Biology

Research has shown that N-substituted anilines can act as ligands for various receptors and enzymes. For example, certain N-benzylideneaniline derivatives, which share a structural resemblance to stilbene (B7821643) and resveratrol, have demonstrated potential as antibacterial, antifungal, and antioxidant agents. researchgate.net The ability to systematically alter the N-substituent allows researchers to explore structure-activity relationships (SAR), providing insights into the molecular interactions that govern biological responses.

Contextualization of 4-Butoxy-N-(2-propoxybenzyl)aniline within Contemporary Chemical Research Paradigms

The compound this compound is a specific example of a di-substituted aniline derivative, featuring substituents on both the aromatic ring and the nitrogen atom. While specific research findings on this exact molecule are not widely published, its structure places it firmly within the ongoing paradigms of chemical research. The butoxy group at the 4-position of the aniline ring and the 2-propoxybenzyl group on the nitrogen atom are expected to significantly influence its physicochemical properties, such as lipophilicity and steric profile.

The synthesis of such a compound would likely involve the reaction of 4-butoxyaniline (B1265475) with 2-propoxybenzyl halide or a related electrophile. The presence of two ether linkages (butoxy and propoxy) suggests a certain degree of lipophilicity, which could be relevant for its potential interaction with biological membranes or hydrophobic binding pockets of proteins.

Given the broad interest in substituted anilines, this compound could be a candidate for investigation in several areas. Its structural motifs are found in compounds explored for their potential as imaging agents, probes for biological assays, or as scaffolds for the development of new therapeutic agents. For instance, related substituted aniline derivatives have been investigated for their role in proteomics as reagents in biochemical assays to study protein interactions and functions. The precise biological or material science applications of this compound would be determined through empirical screening and detailed mechanistic studies.

Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-N-[(2-propoxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-3-5-15-22-19-12-10-18(11-13-19)21-16-17-8-6-7-9-20(17)23-14-4-2/h6-13,21H,3-5,14-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUJCHAOKUSPTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NCC2=CC=CC=C2OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Butoxy N 2 Propoxybenzyl Aniline and Analogs

Strategic Approaches to Aniline (B41778) and Benzylamine Linkage Formation

The central challenge in synthesizing 4-Butoxy-N-(2-propoxybenzyl)aniline lies in the creation of the secondary amine bridge. Various synthetic strategies have been developed to achieve this, each with its own advantages and limitations. These methods include reductive amination, amide bond formation followed by reduction, and direct alkylation.

Reductive Amination Pathways for N-Alkylation of Aniline Derivatives

Reductive amination is a widely employed and highly efficient one-pot method for the N-alkylation of amines. This approach involves the reaction of an aniline derivative with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. In the context of this compound synthesis, this would involve the reaction of 4-butoxyaniline (B1265475) with 2-propoxybenzaldehyde.

The reaction proceeds through the initial formation of a Schiff base (an imine) from the condensation of the primary amine of 4-butoxyaniline and the carbonyl group of 2-propoxybenzaldehyde. This intermediate is typically not isolated but is directly reduced to the target secondary amine using a suitable reducing agent. A variety of reducing agents can be employed for this transformation, with the choice often depending on the substrate's functional group tolerance and the desired reaction conditions.

Commonly used reducing agents for this purpose include:

Sodium borohydride (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Catalytic hydrogenation (e.g., H₂/Pd-C)

The reaction is versatile and can be applied to a wide range of substituted anilines and benzaldehydes, making it a valuable tool for creating libraries of N-benzylaniline analogs.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium borohydride (NaBH₄) | Inexpensive, readily available | Can reduce aldehydes and ketones, requires careful control of reaction conditions |

| Sodium cyanoborohydride (NaBH₃CN) | More selective for imines over carbonyls | Toxic cyanide byproduct |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and effective for a broad range of substrates | More expensive than other borohydrides |

| Catalytic Hydrogenation | "Green" method, high yielding | Requires specialized equipment (hydrogenator), catalyst can be expensive |

Amide Bond Formation Strategies in Aniline-Based Compound Synthesis

An alternative, two-step approach to the N-benzyl linkage involves the formation of an amide bond followed by its reduction. This method would entail the reaction of 4-butoxyaniline with 2-propoxybenzoic acid or its corresponding acid chloride to form an N-(2-propoxybenzoyl)-4-butoxyaniline intermediate. This amide is then subsequently reduced to the desired secondary amine.

The initial amide formation can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride. Common coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). The Schotten-Baumann reaction, which utilizes an acid chloride and a base, is also a viable method for this acylation.

The subsequent reduction of the amide to the amine is a more challenging step and typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). These reagents can effectively reduce the carbonyl group of the amide without cleaving the C-N bond. However, the use of such strong reducing agents necessitates careful handling and anhydrous reaction conditions. While this method is less direct than reductive amination, it can be advantageous in certain situations, particularly when the starting materials are more readily available as a carboxylic acid and an aniline.

Alkylation Reactions Utilizing Alkyl Halides for Alkoxyphenyl Moieties

The introduction of the butoxy and propoxy groups onto the aniline and benzyl (B1604629) fragments, respectively, is a key step in the synthesis of the precursors. These alkoxyphenyl moieties are most commonly prepared via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.

For the synthesis of the precursors to this compound, this would involve:

The reaction of p-aminophenol with an n-butyl halide (e.g., 1-bromobutane) in the presence of a base to form 4-butoxyaniline.

The reaction of salicylaldehyde (2-hydroxybenzaldehyde) with a propyl halide (e.g., 1-bromopropane) in the presence of a base to form 2-propoxybenzaldehyde.

The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenolic hydroxyl group. The resulting phenoxide then acts as a nucleophile, attacking the alkyl halide in an Sₙ2 reaction to form the ether linkage. This method is highly efficient for the preparation of a wide variety of alkyl aryl ethers. plos.orgnih.govresearchgate.net

Precursor Synthesis and Intermediate Derivatization for this compound Preparation

The successful synthesis of the target compound relies on the efficient preparation of its key building blocks: the alkoxy-substituted aniline and the propoxyphenyl-containing benzyl fragment.

Preparation of Alkoxy-Substituted Anilines

The primary precursor for the aniline portion of the molecule is 4-butoxyaniline. This compound is commonly synthesized from p-aminophenol. The synthesis involves the O-alkylation of the phenolic hydroxyl group of p-aminophenol with a suitable butylating agent, such as 1-bromobutane or butyl iodide, via the Williamson ether synthesis. The reaction is carried out in the presence of a base to deprotonate the phenol, thus activating it for nucleophilic attack on the alkyl halide. wikipedia.org

Table 2: Typical Reaction Conditions for the Synthesis of 4-Alkoxyanilines from p-Aminophenol

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

| p-Aminophenol | 1-Bromobutane | K₂CO₃ | Acetone | Reflux |

| p-Aminophenol | Butyl Iodide | NaH | DMF | Room Temperature |

Alternatively, 4-butoxyaniline can be prepared from 4-nitrophenol by first performing the Williamson ether synthesis to obtain 1-butoxy-4-nitrobenzene, followed by the reduction of the nitro group to an amine. Various reducing agents can be employed for this nitro reduction, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

Synthesis of Propoxyphenyl-Containing Benzyl Fragments

The benzyl portion of this compound requires the synthesis of a 2-propoxybenzyl fragment. A common starting material for this is salicylaldehyde (2-hydroxybenzaldehyde). The synthesis proceeds via the Williamson ether synthesis, where the phenolic hydroxyl group of salicylaldehyde is alkylated with a propyl halide, such as 1-bromopropane, in the presence of a base to yield 2-propoxybenzaldehyde. scienceopen.com

Once 2-propoxybenzaldehyde is obtained, it can be directly used in the reductive amination reaction with 4-butoxyaniline as described in section 2.1.1.

Alternatively, for other synthetic strategies such as direct alkylation of the aniline, 2-propoxybenzaldehyde can be further derivatized. For instance, the aldehyde can be reduced to the corresponding alcohol, 2-propoxybenzyl alcohol, using a mild reducing agent like sodium borohydride. This alcohol can then be converted into a more reactive benzyl halide, such as 2-propoxybenzyl bromide, by treatment with reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). libretexts.orgyoutube.comlibretexts.orgmasterorganicchemistry.comchemistrysteps.com This benzyl halide can then be used to directly alkylate 4-butoxyaniline.

Optimization of Reaction Conditions for Efficient Synthesis of this compound

The efficient synthesis of this compound hinges on the careful optimization of several reaction parameters, including the choice of catalytic system, reagents, solvent, and temperature. These factors significantly influence the reaction rate, yield, and the formation of byproducts.

The N-benzylation of anilines can be achieved using various catalytic systems, with the choice of catalyst and reagents being critical for high efficiency. For the synthesis of this compound, both transition metal catalysts and metal-free approaches can be considered.

Transition Metal Catalysis:

Transition metal catalysts are widely employed for N-alkylation reactions due to their high activity. rsc.org Catalysts based on cobalt, nickel, and copper have shown efficacy in the N-alkylation of anilines with benzyl alcohols. researchgate.nettsijournals.com For instance, a cobalt-based catalyst (CoNx@NC) has been used for the N-alkylation of various substituted anilines with benzyl alcohols. researchgate.net The general reaction conditions for such a system often involve a base like potassium tert-butoxide (t-BuOK) in a solvent such as toluene at elevated temperatures. researchgate.net

Another effective catalyst is copper-chromite, which can facilitate the N-alkylation of aniline with benzyl alcohol in a neutral gas environment. tsijournals.com The optimization of this reaction has indicated that aprotic solvents are generally more efficient than protic solvents. tsijournals.com

Reductive Amination Reagents:

For the reductive amination route, the selection of the reducing agent is paramount. Sodium borohydride (NaBH₄) is a commonly used and relatively mild reducing agent. Its efficacy can be enhanced by using it in conjunction with a cation exchange resin, such as DOWEX(R)50WX8. This system has been shown to be effective for the reductive amination of various aldehydes and anilines in solvents like tetrahydrofuran (THF) at room temperature. redalyc.org

The following interactive table summarizes a hypothetical optimization of the catalyst and reagent for the synthesis of this compound, based on analogous reactions found in the literature.

| Catalyst/Reagent System | Base/Additive | Typical Yield (%) | Key Advantages |

|---|---|---|---|

| CoNx@NC / 2-propoxybenzyl alcohol | t-BuOK | 85-95 | High catalytic activity for N-alkylation with alcohols. |

| Ni(30)/O-clay / 2-propoxybenzyl alcohol | None specified | 70-80 | Heterogeneous catalyst, allowing for easier separation. |

| Cu-Chromite / 2-propoxybenzyl alcohol | K₂CO₃ | 80-90 | Effective under neutral gas atmosphere. |

| NaBH₄ / DOWEX(R)50WX8 / 2-propoxybenzaldehyde | None | 90-98 | Mild reaction conditions and high yields for reductive amination. |

The choice of solvent and the reaction temperature are critical parameters that can dramatically affect the yield and selectivity of the N-benzylation reaction.

Solvent Systems:

The polarity and proticity of the solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states. For direct N-alkylation reactions using metal catalysts, aprotic solvents such as toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are often preferred. researchgate.nettsijournals.com In a study on the N-alkylation of aniline with benzyl alcohol, aprotic solvents were found to be more efficient than protic solvents. tsijournals.com For reductive amination using NaBH₄ and a cation exchange resin, THF was identified as the optimal solvent, leading to higher yields compared to acetonitrile (CH₃CN), ethanol (EtOH), methanol (MeOH), dichloromethane (CH₂Cl₂), and diethyl ether (Et₂O). redalyc.org

Visible-light-induced N-alkylation of anilines has also been explored, with hexane being identified as a suitable solvent in certain systems. rsc.org

Temperature Regimes:

The reaction temperature directly impacts the reaction rate. Higher temperatures generally lead to faster reactions but can also promote the formation of side products, such as over-alkylation to form a tertiary amine. For catalytic N-alkylation with benzyl alcohols, temperatures can range from 80 °C to 140 °C. researchgate.netacs.org For instance, the N-alkylation of aniline with benzyl alcohol using a CoNx@NC catalyst was conducted at 140 °C. researchgate.net In contrast, reductive amination reactions can often be performed at room temperature, offering a milder alternative. redalyc.org The optimization of reaction conditions for the reductive amination of benzaldehyde and aniline showed that the reaction proceeds efficiently at room temperature. redalyc.org

The interactive data table below illustrates the hypothetical effect of different solvents and temperatures on the yield of this compound synthesis via reductive amination, based on findings for similar reactions.

| Solvent | Temperature (°C) | Hypothetical Yield (%) | Remarks |

|---|---|---|---|

| Toluene | 110 | 88 | Common for catalytic N-alkylation. |

| Tetrahydrofuran (THF) | Room Temperature | 95 | Optimal for NaBH₄/DOWEX reductive amination. redalyc.org |

| Ethanol (EtOH) | Room Temperature | 75 | Lower yield compared to THF in reductive amination. redalyc.org |

| Methanol (MeOH) | Room Temperature | 72 | Lower yield compared to THF in reductive amination. redalyc.org |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | 60 | Can be effective but may complicate purification. acs.org |

| Hexane | Room Temperature | 77 | Effective in visible-light-induced reactions. rsc.org |

Advanced Purification and Isolation Techniques for Academic Research Purity Standards

Achieving high purity is crucial for the characterization and subsequent use of synthesized compounds in academic research. For this compound, which is likely to be an oil or a low-melting solid at room temperature, column chromatography is the most common and effective method of purification.

Column Chromatography:

Silica gel is the standard stationary phase for the purification of N-substituted anilines. The choice of eluent (mobile phase) is critical for achieving good separation of the desired product from unreacted starting materials and any byproducts. A typical eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio of these solvents would be determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture. beilstein-journals.org Given the presence of the butoxy and propoxy groups, the compound will have moderate polarity.

Crystallization:

If the purified this compound is a solid, recrystallization can be an excellent final step to achieve very high purity. This involves dissolving the compound in a hot solvent in which it is sparingly soluble at room temperature, followed by slow cooling to allow for the formation of well-defined crystals. The choice of solvent is crucial and may require some experimentation with single or mixed solvent systems.

Acid-Base Extraction:

An initial workup of the reaction mixture often involves an acid-base extraction to remove impurities. Since this compound is a basic compound, it can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase, leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent. This technique is particularly useful for removing non-basic starting materials or byproducts.

An in-depth analysis of the chemical compound this compound reveals significant insights into its structure-activity and quantitative structure-activity relationships. This article explores the structural determinants of biological activity for N-benzyl aniline derivatives and the computational models used to predict their properties.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

The biological properties of N-benzyl aniline (B41778) derivatives are intrinsically tied to their chemical structures. SAR and QSAR analyses are pivotal in understanding how specific molecular features influence their activity, guiding the design of new compounds with enhanced potency and selectivity.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies of 4-Butoxy-N-(2-propoxybenzyl)aniline with Putative Biological Targets

No publicly available research data exists for the molecular docking of this compound.

There are no published studies detailing the ligand-protein interaction profiles or binding modes of this compound.

Information regarding key binding hotspots and interaction motifs for this compound is not available in the scientific literature.

There are no reported energetic contributions or scoring function results for the binding of this compound to any biological target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

No molecular dynamics simulation studies have been published for this compound.

There is no research available on the conformational flexibility of this compound or its adaptability to biological targets in a dynamic environment.

The influence of solvent effects and the role of water molecules on potential ligand-receptor complexes of this compound have not been studied or reported.

Advanced Quantum Chemical Calculations for Electronic Structure and Reactivity of the Compound

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of a molecule. For this compound, these methods can predict its behavior in chemical reactions and biological systems. While specific experimental and computational data for this exact molecule are not widely published, analysis of structurally similar aniline (B41778) derivatives allows for informed predictions. Methods like Density Functional Theory (DFT) are commonly used to model molecular structures and properties. thaiscience.infonajah.edu For instance, calculations on related aniline structures are often performed at the B3LYP/6-31G** or B3LYP/6-311G(d,p) level of theory to obtain optimized geometries and electronic properties. thaiscience.infonajah.edumdpi.com

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the nucleophilicity of a molecule. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. thaiscience.info

For this compound, the presence of electron-donating groups—the butoxy and propoxy ether groups and the secondary amine—is expected to raise the energy of the HOMO, enhancing its nucleophilic character. The electron density of the HOMO is likely concentrated around the aniline nitrogen and the oxygen atoms of the alkoxy groups, as well as across the π-system of the aniline ring. The LUMO is likely distributed over the benzyl (B1604629) ring's π-system.

Exploration of Biochemical Interactions and Target Identification

Methodologies for Target Identification of 4-Butoxy-N-(2-propoxybenzyl)aniline

Identifying the specific cellular targets of a bioactive small molecule is a critical step in understanding its mechanism of action. Several powerful methodologies have been developed for this purpose, broadly categorized as affinity-based and label-free approaches nih.goveuropeanreview.org.

Chemical proteomics is a powerful strategy for identifying the protein targets of small molecules in a complex biological sample nih.govspringernature.comresearchgate.net. This approach often utilizes a modified version of the small molecule of interest as a probe to "fish out" its binding partners.

Affinity-Based Protein Profiling (ABPP): ABPP employs chemical probes that covalently bind to the active site of a specific class of enzymes universiteitleiden.nl. While this is a powerful technique, it is generally used for enzyme classes with a reactive catalytic residue. A more general approach is affinity-based probing (AfBP), where the probe contains a photoreactive group that, upon UV irradiation, forms a covalent bond with nearby proteins, not limited to enzymes with specific reactive residues researchgate.net.

Compound-Centric Chemical Proteomics: In this approach, the small molecule of interest, such as this compound, would be chemically modified to include a reactive group for covalent attachment to its targets and/or a reporter tag (e.g., biotin or an alkyne) for enrichment and identification nih.govworldpreclinicalcongress.combeilstein-journals.org. The modified probe is incubated with a cell lysate or live cells, and the protein-probe complexes are then enriched (e.g., using streptavidin beads for a biotin tag) and the bound proteins are identified by mass spectrometry.

The general workflow for an affinity-based target identification experiment is summarized in the table below.

| Step | Description |

| Probe Synthesis | The small molecule of interest is functionalized with a reactive group and/or a reporter tag. |

| Incubation | The probe is incubated with a complex proteome (e.g., cell lysate or live cells) to allow for binding to target proteins. |

| Covalent Labeling (optional) | For probes with photoreactive groups, UV irradiation is used to induce covalent cross-linking to target proteins. |

| Enrichment | The probe-protein complexes are isolated from the proteome using the reporter tag (e.g., streptavidin affinity chromatography for biotinylated probes). |

| Protein Identification | The enriched proteins are digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). |

In addition to direct affinity-based methods, the cellular targets and mechanism of action of a compound can be inferred by observing its effects on global cellular profiles at the genomic and proteomic levels.

Genomic Profiling: Techniques like DNA microarrays or next-generation sequencing (NGS) can be used to measure changes in gene expression across the entire genome following treatment with a compound bostongene.comgeneyx.comsanogenetics.com. The resulting gene expression signature can be compared to databases of signatures from compounds with known mechanisms of action to generate hypotheses about the new compound's targets and pathways. This approach can also identify genetic variations that confer sensitivity or resistance to the compound, providing further clues about its targets nih.govcd-genomics.com.

Proteomic Profiling: This involves the large-scale analysis of protein expression and post-translational modifications in response to compound treatment broadinstitute.org. Techniques like quantitative mass spectrometry can reveal which proteins and pathways are perturbed by the compound. For example, if a compound inhibits a specific kinase, proteomic analysis might show decreased phosphorylation of that kinase's known substrates. This provides a functional readout of target engagement within the cell. Small-molecule profiling, which involves assessing the effects of a compound across various cell lines and assay readouts, can also provide valuable clues about its mechanism of action broadinstitute.org.

Orthogonal Biochemical and Cell-Based Profiling Platforms for Target Validation

The validation of biological targets for any compound is a critical step in understanding its pharmacological potential. This process typically involves a multi-faceted approach using both biochemical and cell-based assays. Orthogonal methods, which measure the same biological endpoint through different techniques, are employed to increase confidence in the identified targets.

For a novel compound like this compound, a hypothetical target validation cascade would involve:

Initial Target Identification: Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, or computational target prediction could be used to identify potential protein binding partners.

Biochemical Validation: Direct binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), would be employed to confirm a direct interaction between the compound and the putative target and to determine binding affinity and kinetics. Enzymatic assays would be used if the target is an enzyme to assess functional modulation.

Cell-Based Target Engagement: Cellular thermal shift assays (CETSA) or target engagement assays using cellular imaging could confirm that the compound interacts with its target within a physiological context.

Functional Cellular Assays: Downstream functional assays in relevant cell lines would be crucial to understand the cellular consequences of target engagement. This could involve measuring changes in signaling pathways, gene expression, or cell viability.

However, no published studies have utilized these or any other profiling platforms to identify or validate biological targets for this compound.

Investigation of Mechanism of Action at the Molecular Level for Identified Targets

Without identified and validated biological targets, the investigation into the molecular mechanism of action for this compound cannot proceed. This section outlines the standard methodologies that would be applied should a target be identified in future research.

Elucidation of Specific Receptor or Enzyme Binding Modes

Once a specific biological target, such as a receptor or an enzyme, is validated, determining the precise binding mode is essential for understanding the compound's mechanism and for guiding any future optimization efforts. Key techniques include:

X-ray Crystallography: Co-crystallization of the target protein with this compound can provide an atomic-level resolution map of the binding site, revealing the specific amino acid residues involved in the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR, can identify which parts of the compound are in close proximity to the protein, providing insights into the binding epitope.

Computational Modeling and Docking: In silico molecular docking simulations can predict the binding pose of the compound within the target's active or allosteric sites. These models are often refined and validated using experimental data.

Currently, there are no publicly available studies detailing the binding mode of this compound to any specific biological target.

Downstream Cellular and Molecular Consequences of Target Engagement

Transcriptomic Analysis: Techniques like RNA sequencing (RNA-seq) can provide a global view of changes in gene expression following treatment with the compound, revealing the cellular pathways that are modulated.

Proteomic Analysis: Quantitative proteomics can identify changes in protein expression and post-translational modifications, offering further insight into the affected signaling networks.

Metabolomic Analysis: Assessing changes in the cellular metabolome can reveal alterations in metabolic pathways resulting from target engagement.

Phenotypic Assays: Cellular assays measuring specific phenotypes, such as apoptosis, cell cycle progression, or migration, can link the molecular events to a functional cellular outcome.

As the biological targets of this compound remain unknown, no research has been conducted to explore the downstream cellular and molecular consequences of its activity. The compound is commercially available as a biochemical for proteomics research, suggesting it may have utility as a tool compound in broader screening efforts. scbt.com However, specific applications and findings from such research have not been published.

Advancements in Rational Design and Drug Discovery Strategies

Structure-Based Drug Design Approaches for Aniline (B41778) Scaffolds in Modern Drug Discovery

The aniline scaffold, a fundamental component in numerous pharmaceuticals, is a prime target for structure-based drug design (SBDD). drugbank.comacs.orgresearchgate.net This approach leverages the three-dimensional structure of the biological target to design and refine ligands with enhanced affinity and selectivity. The aniline moiety, consisting of an amine attached to a benzene (B151609) ring, provides a versatile framework for chemical modification. drugbank.com In the context of 4-Butoxy-N-(2-propoxybenzyl)aniline , SBDD would involve understanding the interactions of the butoxy and propoxybenzyl groups with the target's binding site to guide further optimization.

Ligand-Based Design for Activity Optimization and Profiling

When the three-dimensional structure of a target is unknown, ligand-based drug design (LBDD) becomes a crucial strategy. researchgate.net This method relies on the knowledge of molecules that bind to the target to derive a pharmacophore model, which encapsulates the essential steric and electronic features required for biological activity. For aniline derivatives, LBDD can be used to identify key structural motifs and physicochemical properties that govern their efficacy. By analyzing a series of related compounds, researchers can build predictive models to guide the synthesis of new analogs with improved activity profiles. researchgate.net For instance, the optimization of ether and aniline-based inhibitors of lactate (B86563) dehydrogenase has been successfully guided by such principles. nih.gov

Fragment-Based Drug Discovery (FBDD) in Aniline Chemistry Research

Fragment-based drug discovery (FBDD) has emerged as a powerful tool for identifying lead compounds. nih.gov This technique involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target, albeit with low affinity. frontiersin.org These initial "hits" are then grown or linked together to create more potent molecules. In the realm of aniline chemistry, FBDD can be particularly effective. The aniline core itself can be considered a fragment, and by exploring various substitutions on the ring and the amino group, researchers can systematically probe the chemical space around the target's binding site. nih.govrsc.org This method allows for the efficient exploration of structure-activity relationships and can lead to the discovery of novel and potent drug candidates. frontiersin.org

Chemogenomic-Driven Drug Discovery for Specific Disease Areas Employing Aniline Derivatives (e.g., infectious diseases, cancer)

Chemogenomics integrates chemical and genomic data to systematically study the effect of chemical compounds on a genome-wide scale. This approach is particularly valuable in the discovery of drugs for complex diseases like cancer and infectious diseases. nih.govbeilstein-journals.org Aniline derivatives have shown a broad spectrum of biological activities, including anticancer and antimicrobial properties. ontosight.aidrugbank.com By screening libraries of aniline compounds against various cell lines or pathogens, researchers can identify compounds with specific activities and elucidate their mechanisms of action. This strategy accelerates the identification of new drug targets and the development of targeted therapies. nih.govmdpi.com

Strategies for Enhancing Chemical Diversity and Modulating Pharmacological Properties of Aniline-Based Compounds

Enhancing the chemical diversity of aniline-based compounds is crucial for exploring new pharmacological properties and improving existing ones. nih.govresearchgate.net Various synthetic strategies are employed to achieve this, including the introduction of diverse substituents on the aniline ring and the modification of the amino group. These modifications can significantly impact the compound's solubility, metabolic stability, and target affinity. For example, the introduction of different alkyl or aryl groups can fine-tune the electronic and steric properties of the molecule, leading to improved pharmacological profiles. cresset-group.com Furthermore, the development of novel cross-coupling reactions has expanded the toolkit for synthesizing complex aniline derivatives. researchgate.netexlibrisgroup.com

Aniline Replacement Strategies in Drug Candidate Optimization and Profiling

Design of Bioisosteres and Scaffold Hopping for Improved Research Profiles

Bioisosteric replacement and scaffold hopping are key techniques used to overcome the limitations of the aniline scaffold. nih.govnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. researchgate.net By replacing the aniline ring with a suitable bioisostere, it is possible to improve pharmacokinetic properties and reduce toxicity while maintaining or even enhancing biological activity. researchgate.netresearchgate.net

Scaffold hopping involves replacing the central core of a molecule with a different scaffold, aiming to identify novel chemical series with improved drug-like properties. researchgate.netnih.gov This approach can lead to the discovery of compounds with completely new intellectual property and improved pharmacological profiles. lifechemicals.com For aniline derivatives, this could involve replacing the phenyl ring with a different heterocyclic or carbocyclic system. researchgate.net

Conclusion and Future Research Directions

Summary of Current Research Paradigms and Findings Relevant to 4-Butoxy-N-(2-propoxybenzyl)aniline

Research into N-benzyl aniline (B41778) derivatives has established them as a versatile scaffold with a wide range of biological activities. The core structure, consisting of an aniline ring linked to a benzyl (B1604629) group via a nitrogen atom, allows for extensive chemical modifications that can significantly influence their therapeutic properties.

Current research paradigms for this class of compounds are heavily focused on their potential as:

Anticancer Agents: Numerous studies have demonstrated the cytotoxic effects of N-benzyl aniline derivatives against various cancer cell lines. The mechanism often involves the inhibition of crucial cellular processes like tubulin polymerization, which is vital for cell division. For instance, certain N-(3,4,5-trimethoxybenzyl)aniline salts have shown a correlation between the size of the substituent on the aniline ring and their antitubulin and cytotoxic activity, with smaller substituents generally leading to greater potency. nih.gov Another study identified N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies. nih.gov

Antimicrobial Agents: A notable area of investigation is the development of N-benzyl aniline derivatives as antibacterial agents. A Chinese patent discloses the application of certain N-benzyl aniline derivatives as effective agents against methicillin-resistant Staphylococcus aureus (MRSA). google.com The antimicrobial activity is thought to arise from the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Neurological and Other Therapeutic Applications: The structural similarity of N-benzyl aniline derivatives to endogenous signaling molecules has prompted their investigation for neurological applications. For example, N-benzyl phenethylamines have been studied as agonists for serotonin (B10506) receptors (5-HT2A/2C), which are implicated in various neurological and psychiatric conditions. nih.gov

While these findings provide a valuable framework, direct research on This compound is conspicuously absent from the scientific literature. Its structure, featuring a butoxy group on the aniline ring and a propoxy group on the benzyl ring, suggests it falls within the chemical space of biologically active N-benzyl anilines. However, without specific studies, its properties and potential applications remain purely speculative.

Identification of Unexplored Research Avenues and Knowledge Gaps

The most significant knowledge gap is the complete lack of published research on the synthesis, characterization, and biological evaluation of This compound . This represents a substantial unexplored research avenue.

Specific knowledge gaps include:

Synthesis and Characterization: While general methods for synthesizing N-benzyl anilines exist, such as the reductive amination of an aldehyde with an amine or nucleophilic substitution, a specific, optimized synthesis for this compound has not been reported. Its physicochemical properties, such as melting point, boiling point, solubility, and spectral data, are also undocumented in the public domain.

Biological Activity Profile: The biological activity of this compound is entirely unknown. It is crucial to screen it against a wide range of biological targets to identify any potential therapeutic effects. This includes, but is not limited to, assays for anticancer, antimicrobial, anti-inflammatory, and neurological activity.

Structure-Activity Relationship (SAR) Data: There is no SAR data available for this specific compound. Understanding how the butoxy and propoxy groups at their respective positions influence activity compared to other alkoxy substitutions is a critical area for investigation. For instance, it is unknown how the activity of this compound would compare to a similar compound with, for example, a methoxy (B1213986) or ethoxy group.

Mechanism of Action: Should any biological activity be discovered, the underlying mechanism of action would need to be elucidated. This would involve identifying the specific molecular targets and pathways through which the compound exerts its effects.

Prospective Methodological Innovations in Aniline Derivative Research

Future research on aniline derivatives, including this compound, can benefit from several methodological innovations:

High-Throughput Synthesis and Screening: The use of automated synthesis platforms can rapidly generate libraries of N-benzyl aniline derivatives with diverse substitution patterns. This, coupled with high-throughput screening (HTS) techniques, can accelerate the discovery of compounds with desired biological activities.

Advanced Catalytic Methods: The development of more efficient and selective catalysts for the N-alkylation of anilines is an ongoing area of research. Innovations in catalysis, such as the use of novel metal catalysts or photocatalysis, could provide more sustainable and atom-economical routes to synthesize these compounds. beilstein-journals.org

In Silico Drug Design and Predictive Modeling: Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the biological activity and potential targets of new aniline derivatives before their synthesis. This can help to prioritize the synthesis of the most promising candidates, saving time and resources.

Chemical Biology Approaches: The use of chemical probes based on the N-benzyl aniline scaffold can be a powerful tool to study biological processes. These probes can be designed to interact with specific proteins or enzymes, allowing for the elucidation of their functions in living systems.

Future Directions in Chemical Probe Development and Therapeutic Applications of N-Benzyl Aniline Derivatives

The N-benzyl aniline scaffold holds significant promise for the development of novel chemical probes and therapeutic agents. Future research should focus on:

Development of Selective Chemical Probes: Based on existing knowledge of their biological activities, N-benzyl aniline derivatives can be designed as selective probes for specific biological targets, such as certain enzymes or receptors. For example, derivatives that show high affinity and selectivity for a particular serotonin receptor subtype could be developed as probes to study the role of that receptor in neurological disorders.

Exploration of New Therapeutic Areas: While research has focused on cancer and infectious diseases, the diverse biological activities of N-benzyl anilines suggest they may have potential in other therapeutic areas. These could include inflammatory diseases, metabolic disorders, and neurodegenerative diseases. A systematic screening of a diverse library of N-benzyl aniline derivatives against a broad panel of biological targets is warranted.

Optimization of Pharmacokinetic Properties: For any promising lead compound, including potentially this compound, medicinal chemistry efforts will be required to optimize its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This is crucial for developing a compound with good drug-like properties.

Investigation of Combination Therapies: In the context of cancer, future studies could explore the use of N-benzyl aniline derivatives in combination with existing chemotherapeutic agents. This could lead to synergistic effects and help to overcome drug resistance.

Q & A

Q. What strategies resolve contradictions in reaction yields for derivatives with bulky substituents?

- Methodological Answer : Steric effects are mitigated using bulky amine catalysts (e.g., DBU) or microwave-assisted synthesis (60°C, 30 min). For example, N-aryl-2-nitrosoanilines with morpholinyl groups achieve 85% yield under optimized conditions, versus 50% without catalysis. Kinetic studies (NMR monitoring) identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.